molecular formula C10H11BN2O4 B8717955 2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid

2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid

Cat. No. B8717955
M. Wt: 234.02 g/mol
InChI Key: WPYARICQAJZDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314109B2

Procedure details

To a solution of 2.5 g of 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in 50 mL of 1,2-dimethoxyethane are added 2.14 mL of ethyl 3-bromo-2-oxopropionate. The reaction mixture is stirred for 3.5 hours at 25° C., 50 mL of ethanol are then added and the resulting mixture is refluxed for 16 hours. The reaction mixture is cooled and concentrated to dryness. The residue is suspended in 100 mL of water at 0° C. and treated, while stirring vigorously, with solid sodium carbonate until a pH of 8-9 is obtained. The precipitate is filtered off by suction and washed with 100 mL of water at 0° C. and then dissolved in 150 mL of methanol. The solution is dried over magnesium sulfate, filtered, concentrated and dried under vacuum to give 2.36 g of 2-ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid in the form of a cream-coloured solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([B:8]2[O:12]C(C)(C)C(C)(C)[O:9]2)=[CH:4][N:3]=1.Br[CH2:18][C:19](=O)[C:20]([O:22][CH2:23][CH3:24])=[O:21].C(O)C>COCCOC>[CH2:23]([O:22][C:20]([C:19]1[N:1]=[C:2]2[CH:7]=[CH:6][C:5]([B:8]([OH:9])[OH:12])=[CH:4][N:3]2[CH:18]=1)=[O:21])[CH3:24]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
2.14 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 3.5 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
is suspended in 100 mL of water at 0° C.
ADDITION
Type
ADDITION
Details
treated
STIRRING
Type
STIRRING
Details
while stirring vigorously, with solid sodium carbonate until a pH of 8-9
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off by suction
WASH
Type
WASH
Details
washed with 100 mL of water at 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 mL of methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.